molecular formula C6H4ClF3N2 B15056302 2-Chloro-3-(trifluoromethyl)pyridin-4-amine

2-Chloro-3-(trifluoromethyl)pyridin-4-amine

Cat. No.: B15056302
M. Wt: 196.56 g/mol
InChI Key: UXIPKMSTTFTWPF-UHFFFAOYSA-N
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Description

2-Chloro-3-(trifluoromethyl)pyridin-4-amine is a halogenated pyridine derivative characterized by a chlorine atom at position 2, a trifluoromethyl (-CF₃) group at position 3, and an amine (-NH₂) substituent at position 4. It is cataloged under multiple commercial references (e.g., Ref: 10-F785471 in ) and is utilized as a synthetic intermediate in the development of pharmaceuticals and herbicides .

Properties

Molecular Formula

C6H4ClF3N2

Molecular Weight

196.56 g/mol

IUPAC Name

2-chloro-3-(trifluoromethyl)pyridin-4-amine

InChI

InChI=1S/C6H4ClF3N2/c7-5-4(6(8,9)10)3(11)1-2-12-5/h1-2H,(H2,11,12)

InChI Key

UXIPKMSTTFTWPF-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C(=C1N)C(F)(F)F)Cl

Origin of Product

United States

Preparation Methods

Direct Amination of 2,3-Dichloro-5-(trifluoromethyl)pyridine

The reaction of 2,3-dichloro-5-(trifluoromethyl)pyridine (DCTFP) with ammonia or ammonium salts is a widely used method. Catalysts such as tetraethylammonium bromide (TEAB) enhance selectivity at the 2-position:

  • Conditions : 90°C, 18 hours in polar aprotic solvents (e.g., DMF).
  • Yield : 86.05% (PyGI intermediate).
  • Byproduct Control : Temperatures >110°C promote Bis-PyGI formation, reducing yields to 56.8% with 4-butyl ammonium hydrogen sulfate.

Catalytic Amination with Palladium

Palladium-catalyzed cross-coupling (Buchwald-Hartwig) enables direct introduction of the amine group:

  • Catalyst : 5% palladium carbon (Pd/C) under hydrogen pressure (0.5–3 MPa).
  • Solvent : Methanol or N,N-dimethylformamide (DMF).
  • Yield : 73.7–75% after acid treatment (10% HCl).

Reductive Amination of Nitro Precursors

Hydrogenation of 2-Chloro-3-(trifluoromethyl)-4-nitropyridine

Nitro groups at the 4-position are reduced to amines using Raney nickel or Pd/C :

  • Conditions : 15–60°C, hydrogen pressure (0.5–3 MPa), 2–3 hours.
  • Yield : 89.7–92% after purification.
  • Key Step : Post-reduction pH adjustment (pH 2–5) with HCl ensures protonation and crystallization.

Multi-Step Synthesis from Trifluoromethylpyridine Derivatives

Cyclization of Trifluoroacetyl Intermediates

A patented route involves cyclizing 4-butoxy-1,1,1-trifluoro-3-en-2-one with trimethylphosphonoacetate:

  • Step 1 : Reaction at -10°C with pyridine as a base.
  • Step 2 : Ring closure at 85–95°C using 2-t-butyl-4-methylphenol (BHT).
  • Yield : 68% for the pyridine core.

Halogenation-Amination Tandem Process

A two-step approach combines halogenation and amination:

  • Trifluoromethylation : HF gas with FeCl₃ at 170°C converts trichloromethyl to trifluoromethyl groups (94.1% conversion).
  • Chlorination and Amination : Sequential treatment with N-chlorosuccinimide (NCS) and ammonium acetate.

Solvent and Catalyst Optimization

Solvent Effects

  • Polar Aprotic Solvents (DMF, DMSO): Improve reaction rates but may decompose trifluoromethyl groups at high temperatures.
  • Ether Solvents (THF): Preferred for borane-mediated reductions (e.g., converting cyano to ethylamine groups).

Catalyst Comparison

Catalyst Temperature (°C) Yield (%) Byproducts
TEAB 90 86.05 Bis-PyGI (minimal)
Pd/C 60 75 None reported
Raney Nickel 50 92 Sulfur residues

Industrial-Scale Considerations

Continuous Flow Synthesis

CN111004170A describes a continuous method:

  • Step 1 : Ethyl cyanoacetate and DCTFP react in methanol with NaOMe (70°C, 1 hour).
  • Step 2 : Hydrogenation at 15–60°C under 0.5–3 MPa H₂.
  • Step 3 : Acid-catalyzed cyclization in DMF (110°C, 3 hours).
  • Throughput : 36.8–37.3 g per batch (74–75% yield).

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-(trifluoromethyl)pyridin-4-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various aminopyridine derivatives, while coupling reactions can produce biaryl compounds.

Mechanism of Action

The mechanism of action of 2-Chloro-3-(trifluoromethyl)pyridin-4-amine depends on its specific application. In medicinal chemistry, the compound may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of the chloro and trifluoromethyl groups can enhance the compound’s binding affinity and selectivity for its target, leading to improved therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Substituent Variations

2-Chloro-5-(trifluoromethyl)pyridin-4-amine (CAS 1061358-78-8)
  • Structure : Chlorine at position 2, trifluoromethyl at position 5, and amine at position 4.
  • Key Differences : The trifluoromethyl group at position 5 instead of 3 alters electronic distribution and steric hindrance.
3-(Trifluoromethyl)pyridin-4-amine (CAS 387824-61-5)
  • Structure : Trifluoromethyl at position 3 and amine at position 4, lacking the chlorine at position 2.
  • Key Differences : Absence of chlorine reduces electrophilicity, impacting reactivity in nucleophilic substitution reactions.
  • Implications : Lower halogen-dependent bioactivity but enhanced stability under basic conditions .

Heterocyclic Core Modifications

4-Chloro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine
  • Structure : Pyrrolopyridine core with chlorine and trifluoromethyl groups at positions 4 and 3, respectively.
  • Implications : Increased bioavailability in medicinal applications, as seen in kinase inhibitors .

Substituent Replacement

2-Chloro-3-((trimethylsilyl)ethynyl)pyridin-4-amine
  • Structure : Trimethylsilyl ethynyl group at position 3 instead of trifluoromethyl.
  • Key Differences : The bulky silyl group increases steric hindrance, while the ethynyl moiety enhances conjugation.
  • Implications : Useful in cross-coupling reactions for synthesizing extended π-systems in materials science .

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molecular Weight Substituent Positions Key Properties/Applications
2-Chloro-3-(trifluoromethyl)pyridin-4-amine C₆H₄ClF₃N₂ 200.56 2-Cl, 3-CF₃, 4-NH₂ Agrochemical intermediates, drug discovery
2-Chloro-5-(trifluoromethyl)pyridin-4-amine C₆H₄ClF₃N₂ 200.56 2-Cl, 5-CF₃, 4-NH₂ Improved solubility, reduced steric effects
3-(Trifluoromethyl)pyridin-4-amine C₆H₅F₃N₂ 162.11 3-CF₃, 4-NH₂ Base-stable intermediates
4-Chloro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine C₈H₄ClF₃N₂ 220.58 4-Cl, 3-CF₃ Kinase inhibitor scaffolds

Pharmacological Potential

  • Kinase Inhibition : Pyrrolopyridine analogs () highlight the importance of fused-ring systems in kinase inhibition, a property that could extend to the target compound with optimized substituents .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Chloro-3-(trifluoromethyl)pyridin-4-amine, and how can intermediates be characterized?

  • Methodological Answer: A common approach involves nucleophilic substitution using tert-butyl carbamate intermediates. For example, tert-butyl (2-chloro-6-(trifluoromethyl)pyridin-4-yl)(prop-2-yn-1-yl)carbamate can be synthesized and deprotected to yield the target compound. Key steps include monitoring reaction progress via thin-layer chromatography (TLC) and confirming intermediate structures using 1H^1H-NMR (e.g., δ 1.47 ppm for tert-butyl groups) . Purification via recrystallization (melting point: 53–57°C) ensures high purity .

Q. How can researchers verify the structural integrity and purity of this compound?

  • Methodological Answer: Combine spectroscopic and chromatographic methods:

  • NMR Spectroscopy: 1H^1H-NMR peaks at δ 8.01–8.68 ppm confirm aromatic protons, while δ 4.60 ppm indicates amine protons .
  • Mass Spectrometry: LC-MS (m/z: 235 [M+H]+^+) validates molecular weight .
  • Melting Point Analysis: Consistency with the reported range (53–57°C) indicates purity .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer: Despite limited toxicity data for this specific compound, general precautions for chlorinated/fluorinated pyridines apply:

  • Use fume hoods to avoid inhalation (flash point >110°C suggests low flammability but high thermal stability) .
  • Store under inert atmosphere (argon/nitrogen) to prevent degradation .

Advanced Research Questions

Q. How can crystallographic refinement tools like SHELXL resolve structural ambiguities in derivatives of this compound?

  • Methodological Answer: SHELXL refinements are critical for determining bond angles and electron density maps in crystal structures. For example, after X-ray diffraction data collection, refine parameters such as thermal displacement factors and occupancy rates. This is particularly useful for confirming regioselectivity (e.g., chloro vs. trifluoromethyl positioning) in analogs .

Q. What strategies address contradictions in reaction yields during scale-up synthesis?

  • Methodological Answer:

  • Variable Screening: Optimize temperature (e.g., 80–120°C for nucleophilic substitutions) and catalyst loading (e.g., Pd/C for deprotection) .
  • Byproduct Analysis: Use HPLC-MS to identify side products (e.g., incomplete deprotection or halogen exchange).
  • DoE (Design of Experiments): Statistically evaluate factors like solvent polarity (DMF vs. THF) and reaction time .

Q. How can structural analogs inform structure-activity relationship (SAR) studies in drug discovery?

  • Methodological Answer:

  • Analog Design: Replace the chloro group with iodine (e.g., 2,6-Dichloro-4-(trifluoromethyl)pyridin-3-amine) to modulate electronic effects .
  • Biological Testing: Compare IC50_{50} values against targets (e.g., fungal enzymes for agrochemical applications) .
  • Computational Modeling: Use docking studies (e.g., AutoDock Vina) to predict binding affinities with receptors, leveraging InChI keys for 3D structure generation .

Q. What mechanistic insights can be gained from studying substituent effects in cross-coupling reactions?

  • Methodological Answer:

  • Palladium-Catalyzed Couplings: Test Suzuki-Miyaura reactions using boronic esters (e.g., 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine) to introduce aryl groups at the 4-position .
  • Kinetic Studies: Monitor reaction rates via 19F^{19}F-NMR to assess electronic effects of the trifluoromethyl group on transition states .

Data Contradictions and Resolution

Q. How to reconcile discrepancies in reported melting points or spectral data across studies?

  • Methodological Answer:

  • Reproduce Conditions: Ensure identical solvents (e.g., ethanol for recrystallization) and heating rates (1°C/min) during melting point determination .
  • Cross-Validate Techniques: Compare NMR data with computational predictions (e.g., ChemDraw 1H^1H-NMR simulation) to rule out solvent artifacts .

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